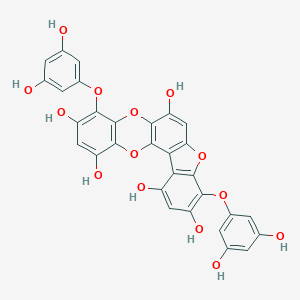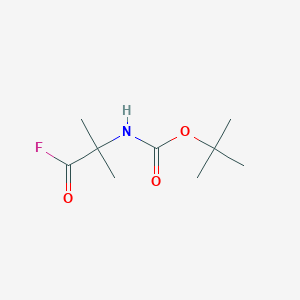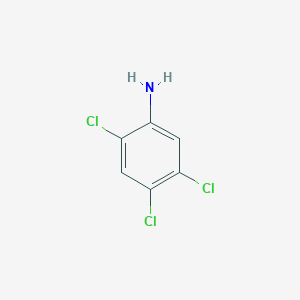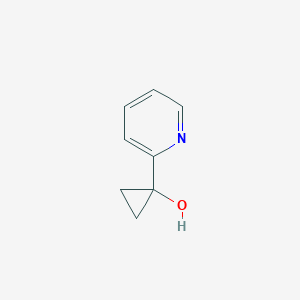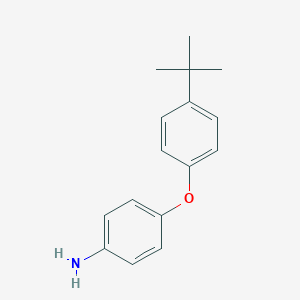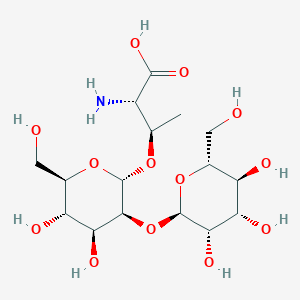
O-(2-O-Mannopyranosyl-mannopyranosyl)threonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2-O-Mannopyranosyl-mannopyranosyl)threonine, also known as MMT, is a naturally occurring glycopeptide that has garnered attention in recent years due to its potential biomedical applications. MMT is found in the cell walls of certain bacteria, including Streptomyces sp. and Actinoplanes sp.
Wissenschaftliche Forschungsanwendungen
O-(2-O-Mannopyranosyl-mannopyranosyl)threonine has been the subject of numerous scientific studies due to its potential applications in biomedicine. One area of research has focused on O-(2-O-Mannopyranosyl-mannopyranosyl)threonine's ability to inhibit bacterial cell wall synthesis. This makes O-(2-O-Mannopyranosyl-mannopyranosyl)threonine a potential candidate for the development of new antibiotics. Additionally, O-(2-O-Mannopyranosyl-mannopyranosyl)threonine has been shown to have immunomodulatory effects, which could make it useful in the treatment of autoimmune diseases.
Wirkmechanismus
O-(2-O-Mannopyranosyl-mannopyranosyl)threonine's mechanism of action is related to its ability to inhibit bacterial cell wall synthesis. Specifically, O-(2-O-Mannopyranosyl-mannopyranosyl)threonine inhibits the activity of transpeptidase enzymes, which are involved in the cross-linking of peptidoglycan molecules in the bacterial cell wall. This results in weakened cell walls and eventual cell death.
Biochemische Und Physiologische Effekte
O-(2-O-Mannopyranosyl-mannopyranosyl)threonine has been shown to have a number of biochemical and physiological effects. In addition to its antibiotic and immunomodulatory properties, O-(2-O-Mannopyranosyl-mannopyranosyl)threonine has been shown to have anti-inflammatory effects. It has also been shown to have antioxidant activity, which could make it useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using O-(2-O-Mannopyranosyl-mannopyranosyl)threonine in lab experiments is its natural origin. This makes it less likely to have adverse effects on cells or organisms being studied. Additionally, O-(2-O-Mannopyranosyl-mannopyranosyl)threonine's specificity for bacterial cell walls makes it a useful tool for studying bacterial cell biology. However, O-(2-O-Mannopyranosyl-mannopyranosyl)threonine's complex synthesis process and limited availability can make it difficult to obtain in large quantities for lab experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on O-(2-O-Mannopyranosyl-mannopyranosyl)threonine. One area of interest is the development of O-(2-O-Mannopyranosyl-mannopyranosyl)threonine-based antibiotics. Another potential application is the use of O-(2-O-Mannopyranosyl-mannopyranosyl)threonine as an immunomodulatory agent in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand O-(2-O-Mannopyranosyl-mannopyranosyl)threonine's antioxidant and anti-inflammatory properties and their potential therapeutic applications. Finally, the development of new synthesis methods for O-(2-O-Mannopyranosyl-mannopyranosyl)threonine could make it more widely available for research purposes.
Synthesemethoden
The synthesis of O-(2-O-Mannopyranosyl-mannopyranosyl)threonine is a complex process that involves the enzymatic transfer of two mannose residues to a threonine residue. This process is catalyzed by a specific glycosyltransferase enzyme, which is found in the bacteria that produce O-(2-O-Mannopyranosyl-mannopyranosyl)threonine. The resulting glycopeptide can be purified from the bacterial cell walls using a combination of chemical and chromatographic techniques.
Eigenschaften
CAS-Nummer |
145435-20-7 |
|---|---|
Produktname |
O-(2-O-Mannopyranosyl-mannopyranosyl)threonine |
Molekularformel |
C16H29NO13 |
Molekulargewicht |
443.4 g/mol |
IUPAC-Name |
(2S,3R)-2-amino-3-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxybutanoic acid |
InChI |
InChI=1S/C16H29NO13/c1-4(7(17)14(25)26)27-16-13(11(23)9(21)6(3-19)29-16)30-15-12(24)10(22)8(20)5(2-18)28-15/h4-13,15-16,18-24H,2-3,17H2,1H3,(H,25,26)/t4-,5-,6-,7+,8-,9-,10+,11+,12+,13+,15-,16+/m1/s1 |
InChI-Schlüssel |
CWOMVMJEUUEVOR-YUFGCWDRSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Kanonische SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Andere CAS-Nummern |
145435-20-7 |
Synonyme |
mannopyranosyl-1-2-mannopyranosylthreonine O-(2-O-mannopyranosyl-mannopyranosyl)threonine O-Man-Man-Th |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline](/img/structure/B140134.png)
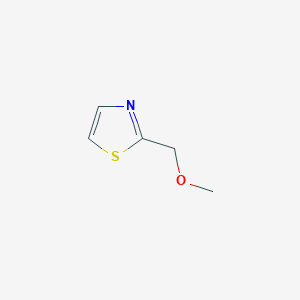
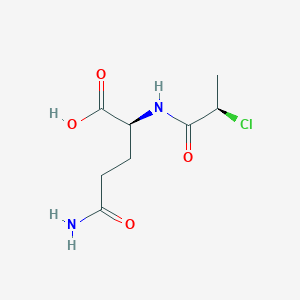
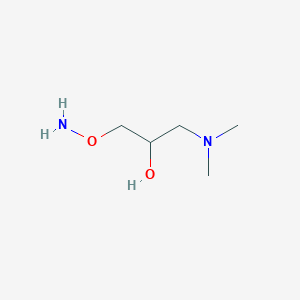
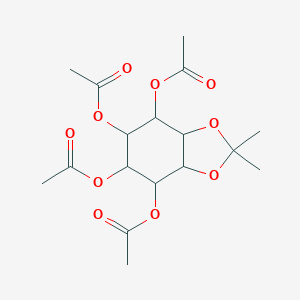
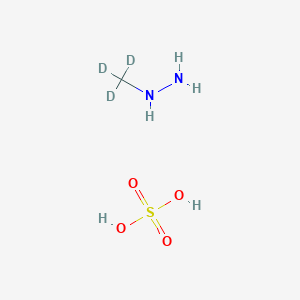
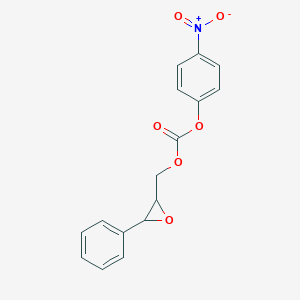
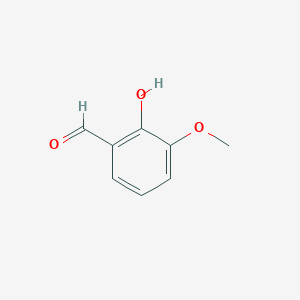
![tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate](/img/structure/B140157.png)
